molecular formula C27H32N2O3S B11018027 N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}biphenyl-4-carboxamide

N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}biphenyl-4-carboxamide

Katalognummer: B11018027
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: PQOLTBATDACOMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{N}-{4-[(DIISOBUTYLAMINO)SULFONYL]PHENYL}BIPHENYL-4-CARBOXAMIDE is a complex organic compound characterized by its unique structural features

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {N}-{4-[(DIISOBUTYLAMINO)SULFONYL]PHENYL}BIPHENYL-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

{N}-{4-[(DIISOBUTYLAMINO)SULFONYL]PHENYL}BIPHENYL-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

{N}-{4-[(DIISOBUTYLAMINO)SULFONYL]PHENYL}BIPHENYL-4-CARBOXAMIDE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of {N}-{4-[(DIISOBUTYLAMINO)SULFONYL]PHENYL}BIPHENYL-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets {N}-{4-[(DIISOBUTYLAMINO)SULFONYL]PHENYL}BIPHENYL-4-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain specialized applications in research and industry.

Eigenschaften

Molekularformel

C27H32N2O3S

Molekulargewicht

464.6 g/mol

IUPAC-Name

N-[4-[bis(2-methylpropyl)sulfamoyl]phenyl]-4-phenylbenzamide

InChI

InChI=1S/C27H32N2O3S/c1-20(2)18-29(19-21(3)4)33(31,32)26-16-14-25(15-17-26)28-27(30)24-12-10-23(11-13-24)22-8-6-5-7-9-22/h5-17,20-21H,18-19H2,1-4H3,(H,28,30)

InChI-Schlüssel

PQOLTBATDACOMG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.